molecular formula C12H10S B1225116 4-Phenylthiophenol CAS No. 19813-90-2

4-Phenylthiophenol

Cat. No.: B1225116
CAS No.: 19813-90-2
M. Wt: 186.27 g/mol
InChI Key: KRVHFFQFZQSNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylthiophenol is an organosulfur compound with the molecular formula C12H10S. It is characterized by a thiol group (-SH) attached to a benzene ring, which is further substituted with a phenyl group at the para position. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science.

Scientific Research Applications

4-Phenylthiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: It is used in the production of polymers, dyes, and other materials

Safety and Hazards

Safety data sheets indicate that exposure to 4-Phenylthiophenol should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

4-Phenylthiophenol plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with biothiols, where this compound can act as a fluorescent probe. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, which can be used to study protein structure and function. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s ability to form disulfide bonds with proteins can impact protein function and stability, affecting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thiol group of this compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress and cell death. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial effects. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as glutathione, which plays a role in its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall activity and function. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can accumulate in the lysosome, where it can interact with lysosomal enzymes and affect their activity. Additionally, the compound’s localization can influence its interactions with other biomolecules, affecting its overall biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylthiophenol can be synthesized through several methods. One common method involves the reaction of 4-hydroxyphenylboronic acid with thiophenol in the presence of a copper catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures under microwave irradiation . Another method involves the reduction of phenylsulfenyl chloride with a suitable reducing agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Phenylthiophenol is unique due to the presence of both a thiol group and a phenyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This combination makes it particularly useful in specific synthetic and industrial applications .

Properties

IUPAC Name

4-phenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHFFQFZQSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375145
Record name 4-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-90-2
Record name 4-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19813-90-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of p-hydroxybiphenyl with dimethylthiocarbamoyl chloride followed by Newman-Kwart rearrangement and finally hydrolysis (see J. Het. Chem. 15, 281 (1978) and WO 96/25 936) affords 4-mercaptobiphenyl only in a yield of 39%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylthiophenol
Reactant of Route 2
4-Phenylthiophenol
Reactant of Route 3
4-Phenylthiophenol
Reactant of Route 4
Reactant of Route 4
4-Phenylthiophenol
Reactant of Route 5
4-Phenylthiophenol
Reactant of Route 6
Reactant of Route 6
4-Phenylthiophenol
Customer
Q & A

Q1: What are the photochemical properties of 4-Phenylthiophenol derivatives?

A1: Studies have investigated the photochemical behavior of this compound derivatives, specifically p-biphenyl thioacetate and p-biphenyl thiobenzoate. [] These compounds undergo C-S bond cleavage upon UV irradiation, leading to the formation of the biphenylylthiyl radical. [] The efficiency of this cleavage process depends on factors like the substituent on the sulfur atom and the excited state multiplicity. [] For example, p-biphenyl thiobenzoate exhibits C-S bond cleavage in both its singlet and triplet excited states, while p-biphenyl thioacetate only shows significant cleavage in a higher-energy triplet state (T(n)). []

Q2: How does the structure of this compound derivatives affect their photochemical reactivity?

A2: The photochemical reactivity of this compound derivatives is influenced by structural modifications. [] Comparing p-biphenyl thioacetate and p-biphenyl thiobenzoate reveals that the substituent on the sulfur atom (methyl vs. phenyl) plays a role in the efficiency of C-S bond cleavage and the reactive excited state multiplicity. [] The phenyl substituent in p-biphenyl thiobenzoate appears to facilitate C-S bond cleavage in both singlet and triplet states, while the methyl group in p-biphenyl thioacetate limits efficient cleavage to a higher-energy triplet state. [] This highlights the importance of structural features in modulating the photochemical pathways of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.